molecular formula C22H13Cl3N2O3 B2764869 3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 477853-34-2

3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2764869
CAS No.: 477853-34-2
M. Wt: 459.71
InChI Key: YRZPHIGKKSSGKQ-QOMWVZHYSA-N
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Description

3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H13Cl3N2O3 and its molecular weight is 459.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound can be involved in the synthesis of N-acyl indolines, which is achieved through a cyclization of iminophosphorane. This process allows for efficient access to biologically significant indolines, which can further be oxidized to indoles and oxindoles (Li, Zhao, & Ding, 2011).
  • It can be used to generate α-oxo-iminoxyls, characterized by electron spin resonance spectroscopy and DFT calculations. This exploration provides insights into sigma-radicals and their configurations (Koch, Wollweber, Müller-Starke, & Wentrup, 2015).

Biomedical Applications

  • In the field of medicinal chemistry, derivatives of this compound have been synthesized and demonstrated to have potent antimalarial properties in both rodents and primates. This suggests its potential as a lead compound for antimalarial drug development (Kesten et al., 1992).
  • It has been utilized in the synthesis of heterocyclic derivatives of morpholino-N-acetyl indoles, which were tested for central nervous system depressant activity. This indicates its utility in developing CNS active agents (Rawat & Shukla, 2016).

Antibacterial and Antifungal Applications

  • The compound, through its derivatives, has shown potential in antimicrobial properties. Isatin derived ligands, including derivatives of this compound, were found to be more effective as antibacterial and antifungal agents compared to their uncomplexed forms (Khalid, Sumrra, & Chohan, 2020).

Chemical Reactivity and Catalysis

  • It has been applied in chromium-catalyzed transformations for the difunctionalization of unactivated C-O and C-H bonds. This showcases its role in facilitating complex chemical reactions and synthesizing valuable compounds (Rong, Luo, & Zeng, 2019).

Environmental Applications

  • The compound, particularly its chlorine component, has been studied in the context of environmental science. The oxidation of chlorobenzene with Fenton's reagent, involving this compound, highlights its relevance in understanding environmental degradation processes (Sedlak & Andren, 1991).

Properties

IUPAC Name

[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O3/c23-15-8-6-14(7-9-15)22(29)30-26-20-16-3-1-2-4-19(16)27(21(20)28)12-13-5-10-17(24)18(25)11-13/h1-11H,12H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPHIGKKSSGKQ-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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